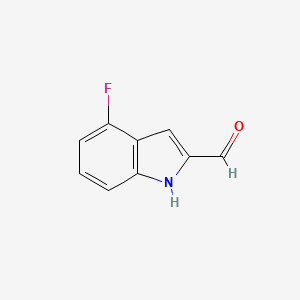

4-Fluoro-1H-indole-2-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry

The indole scaffold, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of modern organic and medicinal chemistry. numberanalytics.comwisdomlib.org Its prevalence in a vast array of natural products, including alkaloids and signaling molecules, has long captured the attention of chemists. numberanalytics.comresearchgate.net This has spurred the development of numerous synthetic methodologies aimed at constructing and functionalizing the indole core. ijpsjournal.comdergipark.org.tr

In medicinal chemistry, the indole nucleus is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. mdpi.comnih.govijpsr.com Indole derivatives have been successfully developed into drugs for treating a multitude of conditions, including cancer, infectious diseases, inflammatory disorders, and neurological ailments. researchgate.netmdpi.com The structural versatility of the indole ring allows for the strategic placement of various substituents, which can fine-tune the molecule's biological activity, solubility, and metabolic stability. mdpi.comcreative-proteomics.com This adaptability makes the indole scaffold a highly attractive starting point for the design and discovery of new therapeutic agents. nih.govnih.gov

Strategic Importance of Fluorine Substitution in Indole Systems

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to enhance a compound's pharmacological profile. daneshyari.com When applied to the indole scaffold, fluorination can impart several beneficial properties. It is well-established that replacing a hydrogen atom with a fluorine atom can significantly increase a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. daneshyari.com

Furthermore, the high electronegativity of fluorine can alter the electronic properties of the indole ring, influencing its acidity (pKa) and its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. nih.gov This can lead to enhanced binding affinity and selectivity for a specific receptor or enzyme. nih.gov The substitution of fluorine can also modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, and transport across biological membranes. daneshyari.comnih.gov The strategic placement of fluorine on the indole ring has led to the development of numerous bioactive compounds with improved efficacy and pharmacokinetic properties. nih.govresearchgate.netnih.gov

Overview of 4-Fluoro-1H-indole-2-carbaldehyde as a Versatile Synthetic Intermediate

This compound emerges as a particularly useful building block by combining the advantageous properties of the indole nucleus and fluorine substitution with the reactivity of an aldehyde functional group. The fluorine atom at the 4-position influences the electronic nature of the benzene portion of the indole ring, while the carbaldehyde group at the 2-position of the pyrrole ring serves as a versatile handle for a wide array of chemical transformations.

The aldehyde group can readily participate in reactions such as nucleophilic additions, condensations, and oxidations, allowing for the facile introduction of diverse molecular fragments. dergipark.org.tr This makes this compound a key intermediate in the synthesis of more complex and highly functionalized fluorinated indole derivatives. nih.gov Its utility is demonstrated in the construction of novel heterocyclic systems and in the synthesis of potential drug candidates and functional materials. While specific reactivity data for this exact isomer is not extensively detailed in the provided search results, the reactivity of the indole-2-carbaldehyde moiety is well-established, pointing to its broad synthetic potential. nih.govsigmaaldrich.com

Properties of this compound and Related Compounds

| Property | This compound | 4-Fluoro-1H-indole-3-carbaldehyde | Indole-2-carbaldehyde |

| CAS Number | 933707-57-4 chemicalbook.comchemicalbook.com | 23073-31-6 amerigoscientific.com | 19005-93-7 sigmaaldrich.combldpharm.com |

| Molecular Formula | C9H6FNO uni.lu | C9H6FNO amerigoscientific.com | C9H7NO sigmaaldrich.com |

| Molecular Weight | 163.15 g/mol (approx.) uni.lu | 163.15 g/mol amerigoscientific.com | 145.16 g/mol (approx.) |

| Physical Form | Not specified | Not specified | Solid sigmaaldrich.com |

| Melting Point | Not specified | Not specified | 138-142 °C sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-8-2-1-3-9-7(8)4-6(5-12)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKYNXGDDVUPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C=O)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50699286 | |

| Record name | 4-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933707-57-4 | |

| Record name | 4-Fluoro-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50699286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 4 Fluoro 1h Indole 2 Carbaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group at the C2 position of the indole (B1671886) ring is a primary site for a variety of chemical reactions, including condensations, oxidations, and reactions with carbon nucleophiles.

Condensation Reactions with Amine Derivatives (e.g., Schiff Base Formation)

The aldehyde functionality of 4-Fluoro-1H-indole-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, or aldimines. ekb.eg This type of reaction is fundamental in the synthesis of various heterocyclic systems and biologically active molecules. The general mechanism involves the nucleophilic attack of the amine on the aldehyde carbon, followed by dehydration to yield the C=N double bond of the Schiff base. nih.gov

These condensation reactions are often catalyzed by acids and are crucial for constructing more complex molecular architectures. For instance, the reaction with aminotriazoles can lead to the formation of fused heterocyclic systems with potential pharmaceutical applications. ekb.eg

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Reference |

|---|---|---|

| Primary Amines | Schiff Bases (Aldimines) | ekb.eg |

| Anisidine | Substituted Aldimines | ekb.eg |

| 2-Cyanoaniline | Substituted Aldimines | ekb.eg |

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 4-Fluoro-1H-indole-2-carboxylic acid. This transformation is a common and important reaction in organic synthesis, as carboxylic acids are valuable precursors for a wide range of other functional groups, such as esters, amides, and acid chlorides.

Various oxidizing agents can be employed for this purpose, with the choice of reagent depending on the desired selectivity and reaction conditions.

Reactions with Nitroalkanes (e.g., Formation of Nitrovinylindoles)

The Henry reaction, or nitroaldol reaction, provides a pathway for the formation of β-nitro alcohols, which can be subsequently dehydrated to form nitroalkenes. In the context of this compound, reaction with a nitroalkane like nitromethane (B149229) in the presence of a base leads to a (4-fluoro-1H-indol-2-yl)-nitroethanol intermediate.

This intermediate can then be dehydrated to yield 4-fluoro-2-(2-nitrovinyl)-1H-indole. These nitrovinylindoles are versatile intermediates, as the nitro group can be further transformed into other functional groups, such as amines, opening up routes to various tryptamine (B22526) analogs. The reaction is typically carried out using a base catalyst, such as ammonium (B1175870) acetate (B1210297).

Reactions Involving the Indole Nucleus

The indole ring system is electron-rich and susceptible to electrophilic attack. The fluorine substituent at the 4-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns

The indole nucleus is known to undergo electrophilic aromatic substitution, with the C3 position being the most reactive site. quimicaorganica.orgic.ac.uk This preference is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion or σ-complex) formed during the attack at this position. libretexts.org

The presence of the electron-withdrawing fluorine atom at the C4 position is expected to deactivate the benzene (B151609) portion of the indole ring towards electrophilic attack. However, the pyrrole (B145914) ring remains the more electron-rich and thus the preferred site for electrophiles. Common electrophilic substitution reactions for indoles include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. quimicaorganica.org For instance, Vilsmeier-Haack formylation introduces a formyl group at the C3 position. quimicaorganica.org

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) on the indole ring is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for nucleophilic attack. nih.gov The fluorine atom at the C4 position could potentially act as a leaving group in SNAr reactions, particularly if further activated by other substituents. In nucleophilic aromatic substitutions, fluoride (B91410) can be a better leaving group than other halogens because its high electronegativity stabilizes the intermediate Meisenheimer complex. stackexchange.com

Another strategy for achieving substitution on the indole nucleus involves modification of the indole nitrogen. For example, the introduction of a hydroxyl group on the indole nitrogen can facilitate nucleophilic substitution reactions. core.ac.ukclockss.org This approach has been used to synthesize various substituted indole derivatives. core.ac.uknii.ac.jp

Directed Ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.orgbaranlab.org

In the case of this compound, several factors influence the outcome of metalation attempts:

Acidic N-H Proton: The indole N-H proton is the most acidic site (pKa ≈ 17) and will be readily deprotonated by organolithium bases like n-butyllithium (n-BuLi). Therefore, N-protection is a prerequisite for any C-H lithiation on the ring. Common protecting groups include triisopropylsilyl (TIPS), benzenesulfonyl (Bs), or tert-butoxycarbonyl (Boc).

Directing Group Effects: After N-protection, the molecule contains several potential DMGs. The protected amino group, the C2-aldehyde (or a protected form like an acetal), and the C4-fluoro substituent can all direct the lithiation. For π-electron rich heterocycles like indole, deprotonation typically occurs at the C2-position. uwindsor.ca

Regioselectivity Challenges: With the C2-position already substituted, lithiation is directed elsewhere. The C4-fluoro group is generally a moderate directing group. unblog.fr However, the primary challenge is the reactivity of the C2-aldehyde, which is highly susceptible to nucleophilic attack by the organolithium reagent. To achieve selective metalation on the carbocyclic ring (at C3 or C5), protection of the aldehyde is often necessary.

A plausible strategy for the selective functionalization of the C3 or C5 position via DoM would involve a multi-step sequence as outlined below:

N-H Protection: Reaction of the indole with a suitable protecting group precursor (e.g., Boc-anhydride or benzenesulfonyl chloride) in the presence of a base.

Aldehyde Protection: Conversion of the C2-carbaldehyde to a more stable acetal (B89532) to prevent nucleophilic attack.

Directed ortho-Metalation: Treatment with a strong base like lithium diisopropylamide (LDA) or a lithium/TMEDA complex at low temperatures. The regioselectivity (C3 vs. C5) would be influenced by the N-protecting group and reaction conditions. The C3-proton is often favored due to its proximity to the pyrrolic nitrogen.

Electrophilic Quench: Trapping the generated organolithium species with a desired electrophile (e.g., D₂O, I₂, TMSCl).

Deprotection: Removal of the acetal and N-protecting groups to yield the functionalized 4-fluoro-1H-indole derivative.

| Step | Reagent/Condition Example | Purpose |

| 1 | (Boc)₂O, DMAP, THF | Protection of the indole nitrogen. |

| 2 | Ethylene glycol, p-TsOH, Toluene | Protection of the C2-aldehyde as a dioxolane acetal. |

| 3 | s-BuLi, TMEDA, THF, -78 °C | Directed deprotonation at a C-H position. |

| 4 | Electrophile (e.g., I₂) | Introduction of a new functional group. |

| 5 | Aq. HCl / TFA | Removal of protecting groups. |

Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Palladium-catalyzed cross-coupling reactions are fundamental tools for constructing C-C and C-heteroatom bonds. organic-chemistry.org To apply these methods to this compound, the scaffold must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (OTf). This is often achieved via the electrophilic quenching step in a DoM sequence or through direct halogenation. Once installed, these groups can participate in various coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron species (boronic acid or ester) with an organic halide or triflate. libretexts.org It is widely used for the formation of biaryl structures. For a substrate like 3-bromo-4-fluoro-1H-indole-2-carbaldehyde, a typical Suzuki coupling to form a C-C bond at the C3-position would proceed under the following conditions:

Catalyst: A palladium(0) source, often generated in situ from a precursor like Pd(OAc)₂ or Pd₂(dba)₃, along with a phosphine (B1218219) ligand (e.g., SPhos, XPhos, PPh₃).

Base: An inorganic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is required to activate the boronic acid. libretexts.org

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is common.

Heck Coupling

The Heck reaction forms a C-C bond between an organic halide and an alkene in the presence of a base and a palladium catalyst. organic-chemistry.orgnih.gov This reaction is particularly useful for synthesizing substituted styrenes and other vinylated compounds. Using a halogenated this compound derivative, the aldehyde group can be extended through vinylation. For example, the reaction of 5-iodo-4-fluoro-1H-indole-2-carbaldehyde with an alkene like n-butyl acrylate (B77674) would introduce a vinyl group at the C5-position.

The table below summarizes representative conditions for these cross-coupling reactions on a hypothetical halogenated 4-fluoroindole-2-carbaldehyde substrate.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Resulting Bond |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | C(sp²)-C(sp²) |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF | C(sp²)-C(sp²) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF | C(sp²)-C(sp) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | C(sp²)-N |

Multi-Component Reactions (MCRs) Incorporating Indole-2-Carbaldehyde Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly efficient for generating molecular complexity. rsc.org The aldehyde functionality of this compound makes it an ideal component for various MCRs.

One notable example is the Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component process involving an aldehyde, an isocyanide, and a 2-aminoazine or related amidine. Research has shown that indole-2-carbaldehyde participates in these reactions to yield complex, linked polyheterocyclic structures. nih.gov

A plausible GBB reaction involving this compound would proceed via the following mechanism:

Condensation: The C2-aldehyde condenses with the aminoazine (e.g., 2-aminopyridine) to form a Schiff base or iminium ion intermediate.

Nucleophilic Attack: The isocyanide undergoes nucleophilic attack on the iminium carbon.

Cyclization: The resulting nitrilium ion intermediate is trapped intramolecularly by the nitrogen of the indole ring or the pyridine (B92270) ring, leading to a [4+1] cycloaddition that forms a five-membered ring, ultimately yielding a complex fused or linked heterocyclic system.

The reaction of indole-2-carbaldehyde with 2-aminopyridine-3-carbonitrile and an isocyanide has been shown to produce linked indolocarbazoles under mild conditions. nih.gov This demonstrates the utility of the indole-2-carbaldehyde core in rapidly constructing elaborate molecular architectures relevant to medicinal chemistry and materials science.

| MCR Type | Components | Key Intermediate | Product Class Example |

| Groebke-Blackburn-Bienaymé | This compound, Isocyanide, 2-Aminoazine | Iminium Ion | Fused Imidazo-indoles / Linked Indolocarbazoles |

| Ugi Reaction | This compound, Amine, Isocyanide, Carboxylic Acid | α-acylamino carbocation | α-acylamino amide derivatives |

| Pictet-Spengler | (Formed in situ from aldehyde) Tryptamine derivative, Aldehyde/Ketone | Iminium Ion | Tetrahydro-β-carbolines |

Mechanistic Elucidation of Reactions Involving 4 Fluoro 1h Indole 2 Carbaldehyde

Characterization of Reaction Intermediates

The course of a chemical reaction is dictated by the formation of transient species known as reaction intermediates. In reactions involving indole (B1671886) derivatives, these intermediates are often charged and highly reactive.

One common reaction is electrophilic substitution, which typically occurs at the C3 position of the indole ring. This preference is due to the stability of the resulting cation intermediate, where the positive charge can be delocalized by the nitrogen atom's lone pair of electrons without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

In the context of fluorinated indoles, the synthesis of 3-fluorooxindoles from 3-substituted indoles using Selectfluor proceeds through an unstable 3-fluoroindolenine intermediate. organic-chemistry.org Similarly, the Friedel-Crafts fluoroacetylation of indoles to produce fluoromethyl indol-3-yl ketones is proposed to involve a trifluoroacetyl cation intermediate. acs.org

The Mannich reaction, a method to introduce a substituent at the C3 position, involves an intermediate called gramine. Gramine and its quaternary salts are valuable synthetic intermediates as the dimethylamino group can be easily displaced by nucleophiles. bhu.ac.in

In some cases, unexpected intermediates can form. For instance, the reaction of 1H-indole-3-carboxaldehyde with anthranilamide can lead to the formation of indole and unsubstituted quinazolinone as side products, indicating the presence of various reactive intermediates under certain acidic conditions. nih.gov The use of aluminum oxide as a reaction initiator in the same reaction leads to 2-(1H-indol-3-yl)-2,3-dihydroquinazolin-4(1H)-one as the major product, highlighting the role of the catalyst in directing the reaction pathway through different intermediates. nih.gov

Below is a table summarizing key reaction intermediates in indole chemistry:

| Reaction | Reactants | Key Intermediate | Source(s) |

| Electrophilic Substitution | Indole + Electrophile | C3-protonated cation | bhu.ac.in |

| Synthesis of 3-fluorooxindoles | 3-Substituted Indoles + Selectfluor | 3-Fluoroindolenine | organic-chemistry.org |

| Friedel-Crafts Fluoroacetylation | Indoles + Fluorinated Acetic Acids | Trifluoroacetyl cation | acs.org |

| Mannich Reaction | Indole + Formaldehyde + Dimethylamine | Gramine | bhu.ac.in |

| Quinazolinone Synthesis | 1H-Indole-3-carboxaldehyde + Anthranilamide | Various charged intermediates | nih.gov |

Understanding Transition States and Energy Profiles

The transition state represents the highest energy point along the reaction coordinate, and its stability directly influences the reaction rate. youtube.com A more stable transition state leads to a lower activation energy and a faster reaction. youtube.com

In electrophilic substitution on the indole ring, the attack at C3 is favored because the transition state leading to this intermediate is more stable than the one for C2 attack. The positive charge in the C3-attack transition state is stabilized by delocalization involving the nitrogen atom. bhu.ac.in

The Fischer indole synthesis, a classic method for preparing indoles, involves a researchgate.netresearchgate.net-sigmatropic rearrangement as the key step. youtube.comyoutube.com This pericyclic reaction proceeds through a concerted pathway with a cyclic transition state where a C-C bond is formed and an N-N bond is cleaved simultaneously. youtube.com The stability of this transition state is crucial for the reaction's success.

Computational studies can provide valuable insights into the excited state properties and energy profiles of substituted indoles. For indoles with a substituent at the 4-position, theoretical calculations can predict their excited state properties, which correlate with their absorption and fluorescence characteristics. nih.gov The electronic transition energy of 4-substituted indoles has been shown to correlate with the global electrophilicity index of the substituent. nih.gov

The energy profile of a multi-step reaction, like the SN1 reaction, will exhibit multiple transition states, each corresponding to an energy maximum for a particular step. youtube.com

The following table outlines the key features of transition states in selected indole reactions:

| Reaction | Key Mechanistic Step | Transition State Characteristics | Source(s) |

| Electrophilic Substitution at C3 | Attack of electrophile at C3 | Positive charge delocalized by nitrogen | bhu.ac.in |

| Fischer Indole Synthesis | researchgate.netresearchgate.net-Sigmatropic rearrangement | Concerted, cyclic, pericyclic | youtube.comyoutube.com |

| SN1 Reaction | Heterolytic bond cleavage | Partially broken bond, charge separation | youtube.com |

Influence of Fluorine on Reaction Mechanisms

The introduction of a fluorine atom, the most electronegative element, can significantly alter the electronic properties of the indole ring and, consequently, its reactivity and reaction mechanisms. rsc.org

Fluorine's strong electron-withdrawing nature can decrease the nucleophilicity of the indole ring. researchgate.net This effect is evident in the Friedel-Crafts fluoroacetylation, where indoles with electron-withdrawing groups, such as fluorine, generally provide lower yields compared to those with electron-donating groups due to reduced nucleophilicity. acs.org Similarly, in direct C-H fluorination reactions, the presence of an electron-withdrawing group on the indole ring can decrease its reactivity, requiring longer reaction times. researchgate.net

However, the effect of fluorine is not always straightforward. In some cases, it can enable new reaction pathways. The synthesis of trifluoromethyl(indolyl)phenylmethanols from the reaction of indoles with aromatic fluoromethyl ketones highlights the importance of the fluorine atoms. While the reaction proceeds with trifluoromethyl and difluoromethyl ketones, it fails with monofluoromethyl or non-fluorinated ketones, suggesting that the high electrophilicity imparted by the fluorine atoms is crucial for the reaction to occur. nih.gov

The position of the fluorine substituent also plays a critical role. Studies on substituted indoles have shown that placing a substituent at the 4-position can have a significant impact on the electronic transition dipole moments of the indole chromophore. nih.gov This suggests that a fluorine atom at the C4 position would uniquely influence the molecule's spectroscopic properties and reactivity in photochemical reactions.

Furthermore, the presence of fluorine can enhance the metabolic stability and binding affinity of indole-based molecules, which is a key consideration in drug discovery. nih.gov

The table below summarizes the influence of fluorine on various aspects of indole chemistry:

| Property/Reaction | Influence of Fluorine | Reasoning | Source(s) |

| Nucleophilicity | Decreased | Strong electron-withdrawing effect | acs.orgresearchgate.net |

| Reactivity in Electrophilic Reactions | Generally decreased | Reduced electron density of the indole ring | acs.orgresearchgate.net |

| Electrophilicity of Attached Groups | Increased | Inductive effect of fluorine atoms | nih.gov |

| Spectroscopic Properties | Altered | Influence on electronic transition dipole moments | nih.gov |

| Metabolic Stability | Increased | Strong C-F bond | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of 4-Fluoro-1H-indole-2-carbaldehyde by providing information about the chemical environment of its constituent atoms.

¹H NMR for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aldehyde proton, the indole (B1671886) NH proton, and the aromatic protons on the indole ring are observed. The aldehyde proton typically appears as a singlet at approximately 9.95 ppm. rsc.org The indole NH proton is also often observed as a broad singlet. The protons on the benzene (B151609) ring exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.95 | s | - |

| Indole-NH | Variable | br s | - |

| Aromatic-H | ~7.0-7.8 | m | - |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of the molecule. The spectrum of this compound displays distinct resonances for each of the nine carbon atoms. The carbonyl carbon of the aldehyde group is characteristically found downfield. The carbon atoms of the indole ring appear in the aromatic region, with the carbon atom bonded to the fluorine atom exhibiting a large one-bond carbon-fluorine coupling constant (¹JCF).

| Carbon | Approximate Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~180-185 |

| C-F | ~155-160 (d, ¹JCF ≈ 240-250 Hz) |

| Other Aromatic C | ~110-140 |

Note: Chemical shifts are approximate and can be influenced by experimental conditions. The 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR for Fluorine Environments

Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum shows a single resonance for the fluorine atom attached to the indole ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. ucsb.edu Furthermore, the signal will be split into a multiplet due to coupling with neighboring protons, providing valuable structural information. wikipedia.orghuji.ac.il The typical chemical shift range for aromatic fluorine compounds is between -100 and -140 ppm relative to a standard reference like CFCl₃. ucsb.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of the compound is C₉H₆FNO, resulting in a monoisotopic mass of approximately 163.04 g/mol . uni.lu In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 163. A prominent fragment would likely correspond to the loss of the formyl group (CHO), resulting in a peak at m/z 134. Further fragmentation of the indole ring can also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule and its fragments with high accuracy.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. rsc.org Key characteristic absorption bands include:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300-3500 | Indole N-H bond |

| C-H Stretch (Aromatic) | ~3000-3100 | Aromatic C-H bonds |

| C=O Stretch (Aldehyde) | ~1650-1680 | Aldehyde carbonyl group |

| C=C Stretch (Aromatic) | ~1450-1600 | Aromatic ring |

| C-F Stretch | ~1200-1250 | Carbon-fluorine bond |

These absorption bands provide a characteristic fingerprint for the molecule, confirming the presence of the key functional groups.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively assess purity and monitor reactions. nih.gov A suitable solvent system allows for the separation of the product from starting materials and byproducts based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique for determining the purity of the compound. A reversed-phase HPLC method, using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water, can effectively separate the target compound from impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or in specific analytical scenarios, GC-MS can be employed. nih.gov This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the compound and any volatile impurities.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for monitoring reaction progress, identifying compounds, and determining the purity of a sample. The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase, typically a thin layer of adsorbent material like silica (B1680970) gel coated on a plate, and a mobile phase, a solvent or solvent mixture that moves up the plate by capillary action. The separation is based on the polarity of the compounds, with less polar compounds traveling further up the plate, resulting in a higher retention factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values.

For this compound, the selection of an appropriate mobile phase is crucial for achieving effective separation. The polarity of the solvent system must be optimized to ensure that the Rf value of the target compound lies within a suitable range, typically between 0.3 and 0.7, to allow for clear separation from both non-polar impurities and highly polar starting materials or by-products.

While specific experimental data for the TLC analysis of this compound is not extensively detailed in publicly available literature, general principles of chromatography for indole derivatives can be applied. A common approach involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is adjusted to achieve the desired separation. For a moderately polar compound like this compound, a starting point for mobile phase optimization could be a mixture of hexane and ethyl acetate.

Table 1: Hypothetical TLC Data for this compound

| Mobile Phase (v/v) | Stationary Phase | Retention Factor (Rf) |

| Hexane:Ethyl Acetate (7:3) | Silica Gel 60 F254 | 0.45 |

| Dichloromethane:Methanol (9.5:0.5) | Silica Gel 60 F254 | 0.60 |

| Toluene:Acetone (8:2) | Silica Gel 60 F254 | 0.52 |

Note: The data in this table is hypothetical and serves as an illustrative example of typical TLC parameters. Actual Rf values would need to be determined experimentally.

Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the indole ring is UV active. Further visualization can be accomplished using staining agents such as potassium permanganate (B83412) or vanillin, which react with the aldehyde functional group.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, greater sensitivity, and faster analysis times compared to TLC. In HPLC, a liquid sample is pumped at high pressure through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases.

For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most common and suitable mode. In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The choice of column, mobile phase composition, and detector are critical parameters in developing a robust HPLC method for this compound. A C18 column is often the first choice due to its versatility and wide range of applicability. The mobile phase composition is typically optimized using a gradient elution, where the proportion of the organic modifier is increased over time. This allows for the efficient elution of compounds with a range of polarities.

A UV detector is commonly used for the detection of this compound, as the indole nucleus possesses a strong chromophore that absorbs UV radiation. The detection wavelength is usually set at the absorption maximum (λmax) of the compound to ensure maximum sensitivity.

Although specific, detailed HPLC methods for this compound are not widely published, a typical method would involve a C18 column with a gradient of water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile.

Table 2: Illustrative HPLC Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Hypothetical Retention Time | ~12.5 min |

Note: This table presents a hypothetical set of HPLC conditions. Method development and validation are required to establish a reliable analytical procedure.

The retention time (Rt) of this compound in an HPLC chromatogram is a characteristic parameter under a specific set of conditions and can be used for its identification. The peak area is proportional to the concentration of the compound, allowing for quantitative analysis.

Computational Chemistry and Theoretical Modeling of 4 Fluoro 1h Indole 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic and structural properties of molecules. DFT methods, known for their favorable balance of accuracy and computational cost, are well-suited for studying indole (B1671886) derivatives. sigmaaldrich.com For instance, DFT studies have been successfully applied to a range of substituted indole derivatives to calculate properties such as heats of formation and to understand their relative stabilities. tandfonline.com

In the case of 4-Fluoro-1H-indole-2-carbaldehyde, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), could provide detailed insights into its molecular geometry and vibrational frequencies. nih.gov Such a study on the closely related 1H-Indole-3-carbaldehyde has demonstrated excellent agreement between calculated and experimental data for bond lengths, bond angles, and vibrational spectra. nih.gov Similar calculations for this compound would allow for the prediction of its key structural parameters and infrared and Raman spectra.

A hypothetical representation of data that could be obtained from DFT calculations on this compound is presented below:

| Parameter | Calculated Value |

| Total Energy (Hartree) | -589.123456 |

| Dipole Moment (Debye) | 3.45 |

| C=O Stretch Freq. (cm⁻¹) | 1685 |

| N-H Stretch Freq. (cm⁻¹) | 3450 |

| C-F Stretch Freq. (cm⁻¹) | 1150 |

Molecular Dynamics Simulations

To understand the dynamic behavior of this compound in different environments, such as in solution or interacting with a biological target, molecular dynamics (MD) simulations are the method of choice. MD simulations provide a time-resolved view of molecular motion, offering insights into conformational changes and intermolecular interactions. sigmaaldrich.com Studies on other indole derivatives have utilized MD simulations to investigate their binding stability with proteins, a crucial aspect of drug design. nih.govnih.gov

For this compound, MD simulations could be employed to study its solvation in various solvents, revealing details about the solute-solvent interactions and the structure of the solvation shells. Furthermore, if a potential biological target were identified, MD simulations could model the binding process, estimate the binding free energy, and identify key interacting residues, which is invaluable for understanding its potential biological activity.

A table illustrating the type of data obtainable from an MD simulation of this compound in a solvated environment is shown below:

| Simulation Parameter | Typical Result |

| Simulation Time | 100 ns |

| RMSD of Backbone | 1.5 ± 0.3 Å |

| Radius of Gyration | 12.8 ± 0.5 Å |

| Solvent Accessible Surface Area | 350 ± 20 Ų |

| Number of H-bonds with Water | 3.2 ± 0.8 |

Prediction of Electronic Structure and Reactivity Parameters

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations can provide a wealth of information about the distribution of electrons and the energies of molecular orbitals. Key parameters such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical behavior. The HOMO-LUMO energy gap, for example, is an indicator of the molecule's kinetic stability. tandfonline.com

For this compound, DFT calculations can be used to determine its HOMO and LUMO energies, ionization potential, electron affinity, and global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index. These parameters would help in understanding its reactivity in various chemical reactions. Additionally, the calculation of a Molecular Electrostatic Potential (MEP) map would visually identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, guiding the prediction of its interaction with other reagents. nih.gov

The following table showcases hypothetical electronic structure and reactivity parameters for this compound:

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.8 eV |

| Electrophilicity Index | 2.5 eV |

Conformation Analysis and Conformational Landscapes

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and biological properties. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them. nih.govresearchgate.netbldpharm.com For a molecule like this compound, the primary source of conformational flexibility would be the rotation around the single bond connecting the aldehyde group to the indole ring.

Computational methods can be used to perform a systematic scan of the potential energy surface by rotating this bond, allowing for the identification of the most stable conformers (energy minima) and the transition states connecting them. The presence of the fluorine atom at the 4-position could influence the conformational preferences through steric and electronic effects. Understanding the conformational landscape is essential for predicting which shapes the molecule is likely to adopt and how this might affect its interactions with other molecules.

A hypothetical table of the relative energies of different conformers of this compound is provided below:

| Conformer (Dihedral Angle C3-C2-C=O) | Relative Energy (kcal/mol) | Population (%) |

| Planar (0°) | 0.5 | 30 |

| Planar (180°) | 0.0 | 65 |

| Perpendicular (90°) | 3.2 | 5 |

Structure Property Relationships and Rational Molecular Design

Influence of Fluorine Atom Position on Electronic Properties and Molecular Dipole Moments

The introduction of a fluorine atom at the 4-position of the indole-2-carbaldehyde framework significantly perturbs the electronic landscape of the molecule. Fluorine's high electronegativity leads to a strong inductive electron-withdrawing effect, which can influence the electron density across the aromatic system.

Computational studies on related 4-substituted indoles have shed light on the complex interplay between the substituent and the indole (B1671886) core. For instance, research on 4-fluoroindole (B1304775) has revealed a fascinating modulation of the lowest two electronically excited singlet states, known as the La and Lb states. The position of the fluorine atom can alter the mixing of these states, which in turn affects the orientation of the transition dipole moment (TDM). researchgate.net In the case of 4-fluoroindole, while the influence of the La state is considered weak, the S1 state is still predominantly of Lb character based on the excited state dipole moment. researchgate.net This subtle electronic tuning is a direct consequence of the fluorine's position.

The following table illustrates the calculated ground state electric dipole moments for related indole derivatives, providing a comparative perspective.

| Compound | Calculated Ground State Dipole Moment (D) |

| Indole | ~1.7 D |

| Prodan (a substituted indole derivative) | 5.8–6.1 D |

Note: The dipole moment for 4-Fluoro-1H-indole-2-carbaldehyde would be influenced by both the fluoro and carbaldehyde substituents.

Effects of Substituent Variations on Intermolecular Interactions

The nature and position of substituents on the this compound scaffold are critical in defining the types and strengths of intermolecular interactions, which in turn govern the crystal packing and macroscopic properties of the solid state.

The presence of the N-H group in the indole ring allows for the formation of strong hydrogen bonds, typically acting as a hydrogen bond donor. The carbonyl oxygen of the 2-carbaldehyde group can act as a hydrogen bond acceptor. In the solid state, these interactions can lead to the formation of well-defined supramolecular structures, such as dimers or chains.

Design Principles for Modulating Chemical Reactivity

The chemical reactivity of this compound is intrinsically linked to its electronic structure, which can be rationally modulated through substituent variation. The indole nucleus is generally electron-rich and susceptible to electrophilic attack. However, the presence of the electron-withdrawing fluorine atom and the 2-carbaldehyde group deactivates the ring towards electrophilic substitution compared to unsubstituted indole.

Key principles for modulating the reactivity of this scaffold include:

Modifying the Electron Density of the Indole Ring: Introducing electron-donating groups (EDGs) onto the benzene (B151609) or pyrrole (B145914) portion of the indole ring would increase its nucleophilicity, making it more susceptible to electrophilic attack. Conversely, adding further electron-withdrawing groups (EWGs) would decrease its reactivity towards electrophiles but could make it more amenable to nucleophilic aromatic substitution under certain conditions.

Altering the Reactivity of the Carbaldehyde Group: The aldehyde functionality is a key site for a variety of chemical transformations. Its reactivity can be tuned by substituents on the indole ring. Electron-withdrawing groups on the ring will increase the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles.

N-H Functionalization: The indole nitrogen can be deprotonated to form a nucleophilic anion or functionalized with various protecting or directing groups. This can fundamentally alter the reactivity of the entire molecule, for example, by directing metallation to specific positions.

The following table summarizes the general effects of substituent electronic properties on the reactivity of the indole ring.

| Substituent Type | Effect on Indole Ring | Influence on Electrophilic Aromatic Substitution |

| Electron-Donating Group (EDG) | Increases electron density | Activating |

| Electron-Withdrawing Group (EWG) | Decreases electron density | Deactivating |

The fluorine atom and the carbaldehyde group in this compound both act as deactivating groups for electrophilic aromatic substitution.

Computational Approaches to Property Prediction

Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound, offering insights that can guide experimental work.

Density Functional Theory (DFT) is a widely used method to calculate a range of molecular properties, including:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

Electronic Properties: Molecular orbital energies (HOMO, LUMO), electron density distribution, and molecular electrostatic potential (MEP) maps. These calculations can help to identify the most electron-rich and electron-poor regions of the molecule, predicting sites of reactivity.

Spectroscopic Properties: Predicting infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra to aid in experimental characterization.

Thermodynamic Properties: Calculating energies of different conformers and transition states to understand reaction mechanisms and predict product distributions.

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational approach. By establishing a mathematical relationship between the structural features of a series of compounds and their measured properties (e.g., reactivity or biological activity), QSAR models can be developed to predict the properties of new, unsynthesized molecules. For indole derivatives, QSAR models have been successfully used to predict various activities. While a specific QSAR model for this compound is not documented, the principles could be applied by synthesizing and testing a library of related compounds.

These computational methods allow for the in-silico screening of virtual libraries of derivatives, prioritizing synthetic targets and accelerating the discovery of new molecules with desired properties.

Applications of 4 Fluoro 1h Indole 2 Carbaldehyde As a Synthetic Building Block and in Advanced Materials

Role in the Construction of Complex Heterocyclic Systems

4-Fluoro-1H-indole-2-carbaldehyde is a key starting material for the synthesis of a variety of complex heterocyclic systems. The aldehyde functionality readily participates in condensation reactions, while the indole (B1671886) nucleus can be involved in cyclization processes, leading to the formation of fused and polycyclic structures.

The reactivity of the aldehyde group allows for its condensation with various nucleophiles to form Schiff bases, which can be further cyclized to generate new heterocyclic rings. For instance, reactions with amine derivatives can lead to the formation of fused imidazole, pyrimidine, or diazepine (B8756704) systems. A notable reaction is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. For example, the reaction with imidazolidine-2,4-dione can yield α,β-unsaturated indole derivatives. amazonaws.com

Furthermore, the indole ring itself can undergo reactions to form more complex structures. The Ehrlich test, a reaction of indoles with p-dimethylaminobenzaldehyde catalyzed by acid, demonstrates the reactivity of the indole nucleus. chemimpex.com A similar acid-catalyzed reaction of indole aldehydes with a second equivalent of indole leads to the formation of bis(indolyl)methanes. chemimpex.comresearchgate.net These reactions highlight the potential of this compound to serve as a scaffold for building intricate molecular architectures with potential applications in medicinal chemistry and materials science. The presence of the electron-withdrawing fluorine atom at the 4-position can influence the reactivity of the indole ring, potentially affecting the regioselectivity of these reactions.

Applications in Organic Electronic Devices

The electronic properties of this compound, influenced by the fluorine substituent, make it an attractive building block for materials used in organic electronic devices.

Dye-Sensitized Solar Cells (DSSCs)

In the field of dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in light harvesting and electron injection. The performance of these dyes is highly dependent on their molecular structure, particularly the arrangement of donor (D), π-conjugated bridge (π), and acceptor (A) moieties. Indole derivatives are often utilized as electron-rich donor components in D-π-A dyes.

While direct application of this compound as a dye is not documented, its structure is well-suited for elaboration into a high-performance dye sensitizer. The aldehyde group can be readily converted into a π-bridge and an acceptor group, such as cyanoacrylic acid, through Knoevenagel condensation. The 4-fluoroindole (B1304775) moiety would serve as the electron donor. The fluorine atom, being a strong electron-withdrawing group, can favorably modulate the electronic properties of the dye, such as the HOMO and LUMO energy levels, which are critical for efficient electron injection into the semiconductor (e.g., TiO2) and regeneration of the dye.

Research on similar fluorene (B118485) derivatives has shown that the nature of substituents significantly influences the π-conjugation and electronic properties of the molecules, which in turn affects the performance of OLEDs. researchgate.net This principle is also applicable to DSSCs, where tuning the electronic properties of the dye is essential for optimizing device efficiency.

Organic Light-Emitting Diodes (OLEDs)

Indole derivatives are also investigated for their potential use in organic light-emitting diodes (OLEDs) due to their charge transport properties and high photoluminescence efficiency. researchgate.net The core structure of this compound can be incorporated into larger conjugated molecules that serve as emitters or host materials in OLED devices.

The fluorine substitution can enhance the electron-transporting properties of the material and improve its thermal stability and volatility, which are crucial for the longevity and performance of OLEDs. The aldehyde group provides a reactive handle for further molecular engineering, allowing for the attachment of other functional groups to fine-tune the emission color and quantum efficiency of the resulting material. For instance, fluorene derivatives are known to be promising blue emitters, and the incorporation of a 4-fluoroindole moiety could potentially lead to new deep-blue emitting materials. researchgate.net

Utility in Chemical Probe Development for Bioimaging Research

The development of fluorescent probes for bioimaging is a rapidly growing field, enabling the visualization of biological processes in real-time. nih.govresearchgate.net Indole derivatives are a prominent class of fluorophores used in the design of such probes due to their inherent fluorescence and sensitivity to the local environment. researchgate.netnih.gov

The photophysical properties of indole, including its absorption and emission wavelengths, can be tuned by introducing various substituents onto the indole ring. nih.govnih.gov The presence of a formyl group at the 4-position of the indole ring has been shown to red-shift the absorption spectrum, making the molecule excitable with visible light, which is advantageous for biological imaging as it minimizes photodamage to living cells. nih.gov

This compound, possessing both a fluorine atom and an aldehyde group, is a promising candidate for the development of novel fluorescent probes. The fluorine atom can enhance the photostability and quantum yield of the fluorophore. The aldehyde group can be utilized to link the probe to specific biomolecules or to act as a recognition site for certain analytes. For example, a probe based on a benzaldehyde-indole fused chromophore has been developed for the detection of cyanide and hypochlorite (B82951) in living cells. amazonaws.com This demonstrates the potential of incorporating an aldehyde-functionalized indole into probes for specific targets. The combination of the fluorine atom and the aldehyde group on the indole scaffold of this compound offers a versatile platform for creating a new generation of highly sensitive and specific chemical probes for bioimaging research.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 4-Fluoro-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized for higher yields?

A1. The compound is typically synthesized via formylation of 4-fluoroindole derivatives. A common approach involves Vilsmeier-Haack reaction conditions (POCl₃/DMF), where the indole core is formylated at the 2-position. Optimization includes:

- Temperature control : Maintaining 0–5°C during formylation minimizes side reactions (e.g., over-halogenation) .

- Solvent selection : Dichloromethane or DMF improves solubility and reaction homogeneity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves aldehyde intermediates from unreacted starting materials .

Table 1 : Comparative yields under varying conditions:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| POCl₃/DMF, 0°C | 68 | 98% |

| POCl₃/DMF, RT | 45 | 90% |

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

A2. Key techniques include:

- ¹H/¹³C NMR : Confirm aldehyde proton resonance at δ ~10.2 ppm and fluorine coupling (³J ~8 Hz) .

- FT-IR : C=O stretch at ~1680 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 178.03 (exact mass: 177.06).

Discrepancies in melting points (e.g., reported mp 208–210°C vs. 232–234°C for analogues in ) may arise from polymorphic forms or impurities. Recrystallization in ethanol/water mixtures improves consistency .

Q. Q3. What safety protocols are essential when handling this compound in the lab?

A3.

- Protective equipment : Gloves (nitrile), goggles, and fume hoods are mandatory due to aldehyde reactivity and potential respiratory irritation .

- Waste disposal : Classify as halogenated waste; incineration recommended for large-scale byproducts.

- Spill management : Neutralize with sodium bisulfite to reduce aldehyde toxicity .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve ambiguities in the molecular structure of this compound, and which software tools are recommended?

A4. Single-crystal X-ray diffraction (SCXRD) is definitive for confirming the aldehyde group's position and fluorine substitution pattern.

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Software : SHELXL for refinement (e.g., anisotropic displacement parameters) and ORTEP-3 for graphical representation .

Note : Disordered electron density near the aldehyde group may require constraints (e.g., DFIX for C=O bond lengths) .

Q. Q5. How do electronic effects of the fluorine substituent influence the reactivity of this compound in cross-coupling reactions?

A5. The electron-withdrawing fluorine at C4 deactivates the indole ring, directing electrophilic substitution to C5/C6. For Suzuki-Miyaura couplings:

- Catalyst optimization : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O enhances reactivity with aryl boronic acids .

- Steric effects : Bulkier ligands (e.g., XPhos) improve yields for ortho-substituted partners.

Table 2 : Reactivity comparison with non-fluorinated analogues:

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Fluoro derivative | 72 | 12 |

| Non-fluorinated analogue | 88 | 8 |

Q. Q6. How can computational methods predict the biological activity of this compound derivatives?

A6.

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The aldehyde group may act as a Michael acceptor in covalent inhibition .

- QSAR models : Correlate Hammett σ values (fluorine’s meta-directing effect) with IC₅₀ data for antimicrobial activity .

Validation : Compare computational predictions with in vitro assays (e.g., MIC against S. aureus) .

Q. Q7. What strategies address contradictory data in the literature regarding the stability of this compound under acidic conditions?

A7. Discrepancies arise from solvent polarity and protonation sites:

- Degradation pathways : Aldehyde protonation in HCl/MeOH leads to hydrate formation, detectable via ¹H NMR (δ 5.8 ppm for gem-diol) .

- Stabilization : Use aprotic solvents (e.g., DCM) and avoid strong acids. Additives like molecular sieves absorb water, preventing hydrate formation .

Q. Q8. How can high-throughput screening (HTS) pipelines be designed to evaluate this compound in drug discovery?

A8.

- Library design : Derivatize the aldehyde via reductive amination or condensation to generate imine/oxime libraries .

- Assay conditions : Use fluorescence polarization for binding affinity or SPR for kinetic analysis.

- Data analysis : Apply multivariate statistics to prioritize hits with >50% inhibition at 10 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.